molecular formula C9H11ClN2O B1436039 2-Chloro-4,5,6-trimethylpyridine-3-carboxamide CAS No. 1823913-86-5

2-Chloro-4,5,6-trimethylpyridine-3-carboxamide

Cat. No. B1436039
CAS RN: 1823913-86-5
M. Wt: 198.65 g/mol
InChI Key: UEDIDBHFDDKPFO-UHFFFAOYSA-N
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Description

“2-Chloro-4,5,6-trimethylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1823913-86-5 . It has a molecular weight of 198.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4,5,6-trimethylnicotinamide . The InChI code for this compound is 1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3, (H2,11,13) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-chloro-4,5,6-trimethylnicotinamide . The InChI code for this compound is 1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3, (H2,11,13) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-4,5,6-trimethylpyridine-3-carboxamide: is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. The compound can undergo aromatic nucleophilic substitution reactions to form 2-anilinopyrimidines , which have potential bioactivity .

Microwave-Assisted Organic Synthesis

This compound is involved in microwave-assisted organic synthesis, which is a method that can significantly reduce reaction times and increase efficiency. It’s particularly useful in the synthesis of novel derivatives with potential bioactivity, as the substituents can greatly influence the reaction’s course and efficiency .

Agricultural Chemical Research

In the agricultural sector, derivatives of this compound are explored for their fungicidal and pesticidal properties. The biological activity of related anilinopyrimidines as fungicides and pesticides is well-documented, making 2-Chloro-4,5,6-trimethylpyridine-3-carboxamide a valuable starting point for developing new agrochemicals .

Antiproliferative Agents Against Cancer

Some derivatives obtained from this compound have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines. This makes it a significant compound in cancer research, where it could lead to the development of new anticancer drugs .

Molecular Recognition and Supramolecular Chemistry

The compound’s derivatives play a role in the generation of supramolecular networks for molecular recognition. This application is crucial in the field of supramolecular chemistry, where it can contribute to the understanding and creation of complex structures based on molecular interactions .

Chemical Synthesis and Material Science

2-Chloro-4,5,6-trimethylpyridine-3-carboxamide: is also relevant in broader areas of chemical synthesis and material science. Its derivatives can be used in various synthesis processes and material development, contributing to advancements in these fields .

properties

IUPAC Name

2-chloro-4,5,6-trimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIDBHFDDKPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Cl)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5,6-trimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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